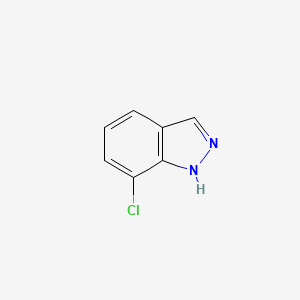

7-クロロ-1H-インダゾール

概要

説明

7-Chloro-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 7th position of the indazole ring imparts unique chemical properties to 7-chloro-1H-indazole, making it a compound of interest in medicinal chemistry and pharmaceutical research.

科学的研究の応用

7-クロロ-1H-インダゾールは、以下を含む幅広い科学研究用途があります。

作用機序

7-クロロ-1H-インダゾールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。 たとえば、細胞増殖や炎症に関与する特定のキナーゼや酵素の活性を阻害することが示されています 。 この化合物がこれらの標的に結合してその活性を調節できる能力は、その独特の化学構造と7位に塩素原子が存在することに起因しています。

類似の化合物:

1H-インダゾール: 7位に塩素原子がなく、化学的性質と生物学的活性が異なります.

2H-インダゾール: インダゾールの別の互変異性体であり、化学的挙動が異なります.

5-クロロ-1H-インダゾール: 5位に塩素原子が存在し、反応性と用途が異なります.

7-クロロ-1H-インダゾールのユニークさ: 7-クロロ-1H-インダゾールのインダゾール環の7位に塩素原子が存在することで、独自の電子効果と立体効果が与えられ、その反応性と生物学的標的との相互作用に影響を与えます。 これは、新しい治療薬を開発し、医薬品化学における構造活性相関を研究するための貴重な化合物となっています .

生化学分析

Biochemical Properties

7-chloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 7-chloro-1H-indazole has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), thereby exerting anti-inflammatory effects. Additionally, 7-chloro-1H-indazole interacts with matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair .

Cellular Effects

The effects of 7-chloro-1H-indazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 7-chloro-1H-indazole has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and survival . Furthermore, 7-chloro-1H-indazole can alter gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 7-chloro-1H-indazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 7-chloro-1H-indazole binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can activate or inhibit other enzymes and proteins involved in cellular signaling pathways, thereby modulating their activity and function .

Temporal Effects in Laboratory Settings

The effects of 7-chloro-1H-indazole can change over time in laboratory settings. This compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo models. 7-chloro-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to 7-chloro-1H-indazole has been shown to affect cellular function, including alterations in cell proliferation, apoptosis, and gene expression .

Dosage Effects in Animal Models

The effects of 7-chloro-1H-indazole vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, 7-chloro-1H-indazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

7-chloro-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s (CYPs) play a crucial role in the oxidative metabolism of 7-chloro-1H-indazole, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 7-chloro-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 7-chloro-1H-indazole can bind to specific proteins, influencing its localization and accumulation . The distribution of 7-chloro-1H-indazole within tissues is also affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of 7-chloro-1H-indazole can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 7-chloro-1H-indazole can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Additionally, 7-chloro-1H-indazole can be found in the cytoplasm, where it can interact with cytoplasmic proteins and enzymes involved in cellular signaling pathways .

準備方法

合成経路と反応条件: 7-クロロ-1H-インダゾールの合成は、遷移金属触媒反応や還元的環化反応など、さまざまな方法によって達成できます。 一般的な方法の1つは、オルト置換ベンジリデンヒドラジンの環化であり、オルト置換ベンズアルデヒドを出発物質として用います 。 もう1つの方法は、酸素を末端酸化剤として用いた、Cu(OAc)2触媒によるN–N結合形成を含みます .

工業的生産方法: 7-クロロ-1H-インダゾールの工業的生産は、通常、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成によって行われます。 工業的な環境では、銅や銀などの遷移金属触媒を使用することが一般的であり、効率的な環化を促進し、副生成物の生成を最小限に抑えます .

化学反応の分析

反応の種類: 7-クロロ-1H-インダゾールは、以下を含むさまざまな化学反応を起こします。

求電子置換反応: ハロゲン化、ニトロ化、スルホン化、アルキル化、アシル化.

還元的環化: オルト置換ベンジリデンヒドラジンからのインダゾール環の形成.

一般的な試薬と条件:

ハロゲン化: 触媒の存在下での塩素または臭素。

ニトロ化: 硝酸と硫酸。

スルホン化: 三酸化硫黄またはクロロスルホン酸。

アルキル化とアシル化: ルイス酸触媒の存在下でのハロアルカンまたはアシルクロリド.

主な生成物: これらの反応から生成される主な生成物には、さまざまな置換インダゾールが含まれ、これらはさらに特定の用途向けに機能化することができます .

類似化合物との比較

1H-Indazole: Lacks the chlorine atom at the 7th position, resulting in different chemical properties and biological activities.

2H-Indazole: Another tautomeric form of indazole with distinct chemical behavior.

5-Chloro-1H-Indazole: Chlorine atom at the 5th position, leading to variations in reactivity and applications.

Uniqueness of 7-Chloro-1H-Indazole: The presence of the chlorine atom at the 7th position of the indazole ring in 7-chloro-1H-indazole imparts unique electronic and steric effects, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships in medicinal chemistry .

特性

IUPAC Name |

7-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYOYUQVNPTVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455690 | |

| Record name | 7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37435-12-4 | |

| Record name | 7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

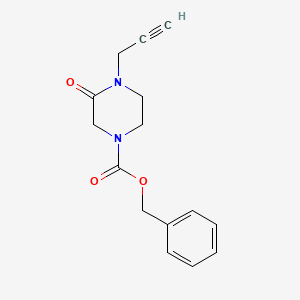

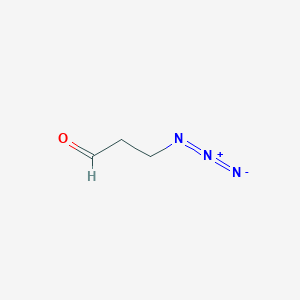

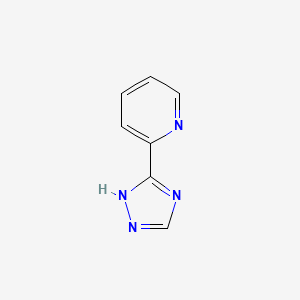

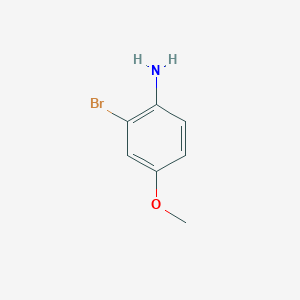

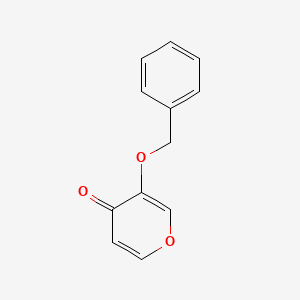

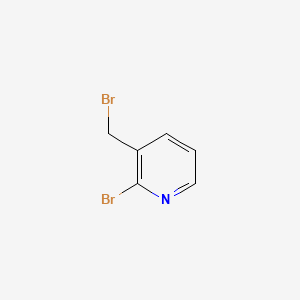

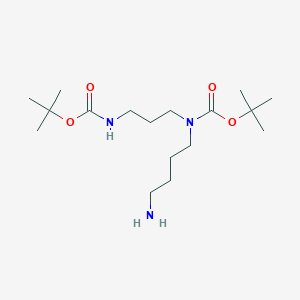

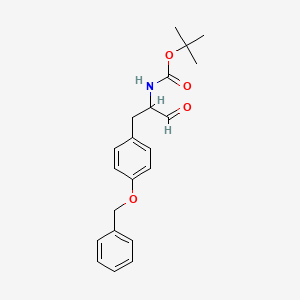

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 7-chloro-1H-indazole a potent inhibitor of enzymes like polyphenol oxidase (PPO)?

A1: While the exact mechanism of inhibition by 7-chloro-1H-indazole is not fully elucidated in the provided research, the studies highlight its strong inhibitory effect on PPO. [, ] It's likely that 7-chloro-1H-indazole binds to the active site of PPO, hindering its interaction with its substrate and thus preventing enzymatic browning in foods like potatoes. [] Further research, including kinetic studies and potentially co-crystallization experiments, could provide a clearer understanding of the binding interactions and mechanism of inhibition.

Q2: How does the inhibitory effect of 7-chloro-1H-indazole on Lactoperoxidase (LPO) compare to its effect on PPO?

A2: Both studies demonstrate that 7-chloro-1H-indazole acts as an inhibitor for both LPO and PPO. [, ] Interestingly, it shows significantly stronger inhibition of PPO with a Ki value of 0.15 ± 0.04 mM compared to its effect on LPO (Ki: 21.05 ± 4.62 µM). [, ] This difference in Ki values suggests that 7-chloro-1H-indazole might have a higher binding affinity for PPO or interacts differently with the active sites of these two enzymes. Further research is needed to explore the structural basis for this difference in inhibitory potency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Pent-4-en-1-yloxy)methyl]benzene](/img/structure/B1279034.png)

![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)